

Technical Guide: **tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate</i>
Cat. No.:	B029703

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document leverages information on structurally similar compounds to present a putative synthesis, potential biological activities, and relevant experimental protocols. The data herein is intended to serve as a foundational resource for researchers investigating novel therapeutics involving the indole and piperazine scaffolds.

Compound Identification

While a specific CAS Number for **tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate** is not readily found in public databases, its key structural features are well-characterized in medicinal chemistry.

Compound Name	tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Molecular Formula	C ₁₇ H ₂₃ N ₃ O ₂
Molecular Weight	301.39 g/mol
General Class	Indole derivative, Piperazine derivative
Key Structural Features	Indole ring, Piperazine ring, tert-Butoxycarbonyl (Boc) protecting group

Putative Synthesis

A plausible synthetic route for **tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate** can be conceptualized based on established methodologies for the synthesis of N-arylpiperazines and indole derivatives. A common approach involves a Buchwald-Hartwig amination or a similar cross-coupling reaction.

Experimental Protocol: Proposed Synthesis

Reaction: Buchwald-Hartwig amination of 4-bromo-1H-indole with tert-butyl piperazine-1-carboxylate.

Materials:

- 4-bromo-1H-indole
- tert-Butyl piperazine-1-carboxylate
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Ligand (e.g., BINAP)
- Base (e.g., Sodium tert-butoxide)
- Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).
- Add anhydrous toluene to the vessel.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired product.

Expected Yield and Purity:

Parameter	Expected Value
Yield	50-70%
Purity	>95% (by HPLC)

Note: These values are estimates based on similar reported reactions and would require experimental validation.

Potential Biological Activity and Applications

The structural motifs of indole and piperazine are prevalent in a wide range of biologically active molecules. Compounds incorporating these fragments have shown utility in various therapeutic areas.

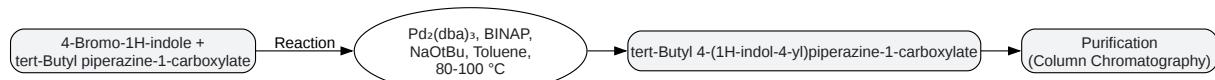
- CNS Disorders: The indole nucleus is a core component of neurotransmitters like serotonin. Piperazine-containing compounds often exhibit activity at various CNS receptors.

- Oncology: Indole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.
- PROTACs: The piperazine moiety can serve as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.^[1]

The title compound, **tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate**, can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protecting group can be readily removed to allow for further functionalization of the piperazine nitrogen.

Diagrams

Synthesis Workflow



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Caption: Proposed synthesis of the title compound via Buchwald-Hartwig amination.

Potential Derivatization Pathway



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Caption: General pathway for the derivatization of the title compound.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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